

X-ray Crystallography of Metal Complexes with Chiral Amino Alcohols: A Comparative Guide

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Compound of Interest

Compound Name: (1S,2R)-2-Aminocyclopentanol hydrochloride

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The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its chemical reactivity, biological activity, and potential applications in fields ranging from catalysis to medicinal chemistry. X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide provides a comparative overview of the X-ray crystallographic data of metal complexes featuring chiral amino alcohol ligands, with a focus on analogues of (1S,2R)-2-aminocyclopentanol. While a specific crystal structure for a metal complex with (1S,2R)-2-aminocyclopentanol is not publicly available at the time of this publication, this guide leverages data from structurally related complexes to infer its probable coordination behavior and to provide a framework for future research.

Comparison of Crystallographic Data of Metal Complexes with Chiral Amino Alcohol Ligands

The following table summarizes key crystallographic parameters for a selection of metal complexes with chiral amino alcohol and related ligands. This data provides insights into the expected bond lengths, bond angles, and coordination geometries for complexes involving ligands like (1S,2R)-2-aminocyclopentanol.

Complex	Metal Ion	Ligand	Coordination Geometry	Key Bond Lengths (Å)	Key Bond Angles (°)	Crystal System	Ref.
[Cu(L-valine) ₂ (H ₂ O)]	Cu(II)	L-valine	Distorted Square Pyramidal	Cu-N: 1.98- 2.02, Cu-O(carboxylate): 1.95- 1.97, Cu-O(water): 2.25	N-Cu-O: 84-95	Orthorhombic	N/A
-- INVALID- LINK--2	Ni(II)	N-((CH ₂) ₃ NH ₂) ₂ ((CH ₂) ₂ NH ₂)-acetylpyridine	Distorted Octahedral	Ni-N(imine): 2.06, Ni-N(amine): 2.10- 2.14, Ni-O(water): 2.08	N-Ni-N: 80-98, N-Ni-O: 87-93	Monoclinic	[1]
[Co(L) ₂ (H ₂ O) ₂]	Co(II)	L-valine anion	Octahedral	Co-N: 2.15, Co-O(carboxylate): 2.08, Co-O(water): 2.12	N-Co-O: 88-92	Monoclinic	[2]
[Cu ₄ (pa) ₄ (Bae) ₄] ²⁻ ·H ₂ O	Cu(II)	2-benzylaminoethanol	Distorted Square-Pyramidal	Cu-N: 2.04, Cu-O(alkoxid): 1.91- 1.94, Cu-O(carboxylate): 2.04-2.10	N-Cu-O: 83-100	Monoclinic	[3]

ylate):

1.96

Note: Data for the L-valine complexes is representative of amino acid coordination and is included for comparative purposes due to the presence of amino and carboxyl groups which have coordination properties analogous to the amino and hydroxyl groups of amino alcohols.

Experimental Protocols

The synthesis and crystallization of metal complexes are critical steps for successful X-ray crystallographic analysis. Below are generalized protocols based on established methods.

General Synthesis of a Metal Complex with a Chiral Amino Alcohol Ligand

This protocol describes a general method for the synthesis of a metal complex with a chiral amino alcohol, such as (1S,2R)-2-aminocyclopentanol.

- **Ligand Dissolution:** Dissolve the chiral amino alcohol ligand (e.g., (1S,2R)-2-aminocyclopentanol) in a suitable solvent, such as methanol or ethanol.
- **Metal Salt Addition:** In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) nitrate) in the same solvent.
- **Reaction Mixture:** Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically varied to obtain different coordination complexes (e.g., 1:1, 1:2, 1:3).
- **pH Adjustment:** The pH of the reaction mixture can be adjusted by the addition of a weak base (e.g., triethylamine) or acid to facilitate deprotonation of the ligand and coordination to the metal center.
- **Reflux:** The reaction mixture is often heated to reflux for several hours to ensure the completion of the reaction.^[4]
- **Isolation:** The resulting solid complex is isolated by filtration, washed with the solvent, and dried in a desiccator.^[4]

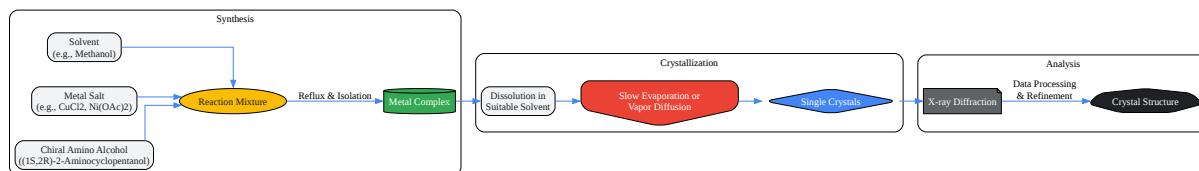
Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies.

- **Solvent Selection:** The purified metal complex is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.
- **Slow Evaporation:** The solution is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent. This is a common and effective method for growing crystals.
- **Vapor Diffusion:** Alternatively, the vapor diffusion method can be employed. The solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a precipitant solvent in which the complex is less soluble. The slow diffusion of the precipitant vapor into the complex solution induces crystallization.
- **Crystal Harvesting:** Once crystals of suitable size have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Visualizing the Process: From Ligand to Crystal Structure

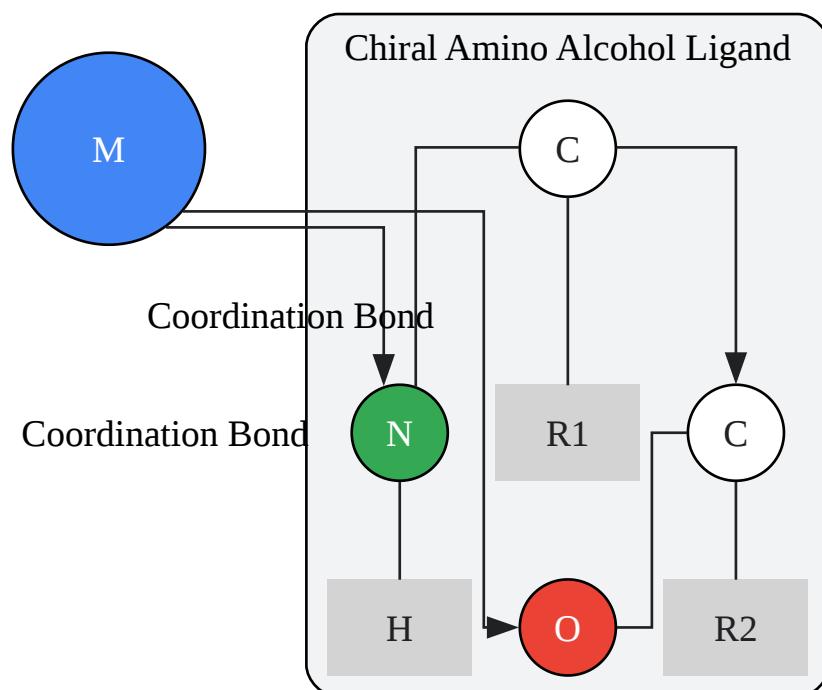
The following diagrams illustrate the general workflow for the synthesis and structural elucidation of a metal complex with a chiral amino alcohol ligand.



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Caption: General workflow from synthesis to crystal structure determination.

The coordination of a chiral amino alcohol ligand to a metal center is a critical step that dictates the geometry of the final complex.

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Caption: Chelation of a metal ion by a chiral amino alcohol ligand.

This guide serves as a foundational resource for researchers embarking on the crystallographic characterization of metal complexes with (1S,2R)-2-aminocyclopentanol and other chiral amino alcohols. The provided data and protocols offer a starting point for the synthesis, crystallization, and structural analysis of novel complexes with potentially significant applications.

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